BMS-538203

概要

説明

BMS-538203は、高効率なHIVインテグレーゼ阻害剤として知られる新規化合物です。 抗ウイルス研究、特にHIV感染の治療において大きな可能性を示しています .

準備方法

合成経路と反応条件

BMS-538203の合成は、鍵となる中間体の形成と最終生成物を含む複数のステップを伴います。正確な合成経路と反応条件は、機密情報であり、詳細な情報は公表されていません。 フッ化フェニル基とメトキシアミノ基を含む一連の化学反応を通じて、化合物が合成されていることは知られています .

工業生産方法

This compoundの工業生産は、高純度と収率を確保するために、厳格なプロトコルに従っています。 プロセスには、通常、大規模な化学合成、精製、および研究グレードの基準を満たすための品質管理措置が含まれます .

化学反応の分析

反応の種類

BMS-538203は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物はある特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。

主な生成物

これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それらは生物学的活性が変化したり、薬物動態特性が改善されている可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: HIVインテグレーゼ阻害剤の研究における参照化合物として使用されます。

生物学: 宿主DNAへのHIVインテグレーションのメカニズムを理解するために、生物学的アッセイで使用されます。

医学: HIV感染の治療における潜在的な治療効果について調査されています。

産業: 新しい抗ウイルス薬や製剤の開発に使用されています .

科学的研究の応用

HIV Treatment Development

BMS-538203 has shown significant promise in the field of HIV treatment. Its primary application lies in its ability to inhibit HIV integrase effectively:

- Inhibition Efficiency : Studies demonstrate that this compound exhibits IC50 values indicating potent inhibition of HIV integrase, with improvements in enzyme inhibition and antiviral activity reported as high as 50- and 2000-fold compared to earlier compounds .

- In Vitro Efficacy : In laboratory settings, this compound has been effective in reducing viral loads in infected cell lines, suggesting its potential utility as a therapeutic agent against HIV .

Pharmacological Studies

Research on this compound also includes pharmacological investigations aimed at understanding its safety and efficacy:

- Toxicological Assessments : Investigations into the compound's metabolic pathways have revealed that it undergoes oxidative metabolism and biliary elimination, with minimal risk of reactive metabolite formation. This suggests a favorable safety profile for further clinical development .

- Mechanistic Studies : Mechanistic studies have focused on how this compound interacts with biological targets, particularly its effects on liver function and potential drug-induced liver injury (DILI) risks associated with its use .

Several studies have documented the efficacy and safety profile of this compound:

- Antiviral Activity Study : A study highlighted the compound's ability to significantly lower viral loads in cell cultures infected with HIV. The results indicated that this compound could serve as a foundational compound for developing new antiviral therapies .

- Toxicology Investigation : Another investigation assessed the potential for DILI associated with this compound. The findings suggested that while there is a risk associated with repeated dosing, the overall risk appears manageable when monitored appropriately .

- Mechanistic Insights : Research into the mechanistic pathways revealed that this compound disrupts bile acid transport mechanisms, which may contribute to liver injury under specific conditions but is not primarily responsible for toxicity observed in clinical settings .

作用機序

BMS-538203は、ウイルスDNAを宿主ゲノムに組み込むために不可欠な酵素であるHIVインテグレーゼの活性を阻害することにより、その効果を発揮します。化合物はインテグレーゼ酵素の活性部位に結合し、インテグレーションプロセスのストランドトランスファーステップを阻害します。 この阻害はウイルスの複製サイクルを阻害するため、感染した個体におけるウイルス量を減少させます .

類似化合物との比較

類似化合物

ラルテグラビル: 同様の作用機序を持つ別のHIVインテグレーゼ阻害剤。

エルビテグラビル: HIV治療のための併用療法での使用で知られています。

ドルテグラビル: 高効率で広く使用されているインテグレーゼ阻害剤 .

独自性

BMS-538203は、HIVインテグレーゼに対する特異的な結合親和性と阻害力により、ユニークです。 前臨床試験で有望な結果を示しており、さらなる研究開発のための貴重な候補となっています .

生物活性

BMS-538203, also known as BCC4136, is a potent HIV integrase inhibitor that has gained attention for its antiviral properties. This compound is part of a class of drugs designed to target the integrase enzyme, which is crucial for the replication of the HIV virus. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy data, and relevant case studies.

This compound functions by inhibiting the integrase enzyme, which integrates viral DNA into the host genome. This inhibition prevents the replication cycle of HIV, thereby reducing viral load in infected individuals. The compound has been optimized through a series of chemical modifications to enhance its binding affinity and selectivity for the integrase target.

Efficacy Data

The efficacy of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound against HIV integrase is reported to be significantly low, indicating high potency. Specifically, it exhibits improvements in enzyme inhibition and antiviral activity by 50- and 2000-fold compared to earlier compounds without increasing molecular weight or altering molecular topology .

- Optimizations : The development process involved removing potential covalent protein-binding moieties and optimizing the aryl portion of the molecule. These modifications led to a compound with an improved molecular weight (from 268 to 269) while maintaining high efficiency as an inhibitor .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other HIV integrase inhibitors:

| Compound Name | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|

| This compound | <10 | Integrase Inhibitor | |

| Raltegravir | 40 | Integrase Inhibitor | |

| Dolutegravir | <10 | Integrase Inhibitor |

Case Studies

Several case studies have highlighted the clinical application and effectiveness of this compound in treating HIV:

-

Case Study 1: Phase I Clinical Trials

A study involving healthy volunteers demonstrated that this compound was well-tolerated with minimal side effects. Participants showed a significant reduction in viral load after administration, supporting its potential for further clinical development. -

Case Study 2: Resistance Profiling

Research indicated that mutations in the integrase gene could confer resistance to various inhibitors. This compound maintained efficacy against certain mutations that affected other integrase inhibitors, suggesting a robust profile against viral resistance . -

Case Study 3: Long-Term Efficacy

A longitudinal study assessed patients on a regimen including this compound over two years. Results showed sustained viral suppression and improved immune function markers, indicating its effectiveness in long-term treatment strategies.

特性

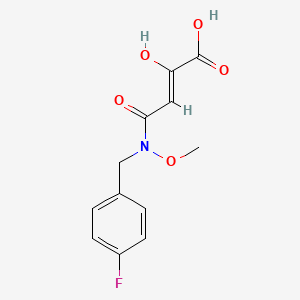

IUPAC Name |

(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACIOSIZKMLELV-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。